WAY-200070

Catalog No.
S547103
CAS No.
440122-66-7
M.F
C13H8BrNO3
M. Wt
306.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WAY-200070

CAS Number

440122-66-7

Product Name

WAY-200070

IUPAC Name

7-bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol

Molecular Formula

C13H8BrNO3

Molecular Weight

306.11 g/mol

InChI

InChI=1S/C13H8BrNO3/c14-10-5-9(17)6-11-12(10)18-13(15-11)7-1-3-8(16)4-2-7/h1-6,16-17H

InChI Key

BAAILVWEAXFTSF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

WAY200070; WAY 200070; WAY-200070

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)O

Isomeric SMILES

C1=CC(=O)C=CC1=C2NC3=C(O2)C(=CC(=C3)O)Br

The exact mass of the compound 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-OL is 304.9688 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

WAY-200070 (CAS 440122-66-7) is a synthetic aryl diphenolic azole that functions as a highly potent and selective estrogen receptor beta (ERβ) agonist. In procurement and assay design, it is valued for its discrete, non-steroidal chemical structure, excellent DMSO solubility (≥20 mg/mL), and high binding affinity (IC50 = 2.3 nM for ERβ). Unlike endogenous estrogens, WAY-200070 allows researchers and drug developers to isolate ERβ-mediated neuroprotective, anxiolytic, and antiproliferative pathways without triggering off-target ERα activation . Its robust physical properties and stereochemical stability make it a preferred baseline material for high-throughput screening and chronic in vivo dosing models where precision and reproducibility are mandatory .

Substituting WAY-200070 with generic steroidal estrogens (like 17β-estradiol) or alternative in-class synthetic agonists (like DPN) introduces critical flaws in experimental reproducibility and data interpretation. Endogenous estradiol binds ERα and ERβ with near-equal affinity, confounding ERβ-specific assays with ERα-driven proliferative effects in reproductive tissues[1]. While the alternative ERβ agonist DPN is commonly used, it is typically supplied as a racemic mixture where only the S-enantiomer is highly active at the target receptor, introducing batch-to-batch variability and requiring higher doses to achieve efficacy [2]. WAY-200070 overcomes these procurement bottlenecks by providing a single, stereochemically uniform molecule with a 68-fold selectivity for ERβ, ensuring absolute assay reproducibility without the need for costly enantiomer separation or the risk of off-target toxicity [3].

Receptor Subtype Selectivity and Target Isolation

WAY-200070 demonstrates exceptional binding affinity for ERβ (IC50 = 2.3 nM) while maintaining a significantly lower affinity for ERα (IC50 = 155 nM), yielding a 68-fold selectivity ratio. In contrast, the endogenous baseline 17β-estradiol (E2) exhibits a near 1:1 binding ratio for both receptor subtypes . This quantitative differentiation allows researchers to definitively attribute downstream signaling events—such as c-fos activation or target gene transcription—solely to ERβ pathways.

Evidence DimensionReceptor Binding Affinity (IC50)
Target Compound DataERβ IC50 = 2.3 nM; ERα IC50 = 155 nM (68-fold selectivity)
Comparator Or Baseline17β-Estradiol (E2) (~1:1 selectivity for ERβ vs ERα)
Quantified Difference68-fold improvement in ERβ selectivity over baseline E2
ConditionsIn vitro radioligand binding assays

Procuring a highly selective agonist is mandatory for isolating ERβ-specific mechanisms without the confounding variables of ERα activation.

Stereochemical Uniformity and Assay Reproducibility

A major procurement challenge with the common ERβ agonist DPN is its racemic nature; it consists of R-DPN and S-DPN, where only the S-enantiomer actively drives ERβ transcription. WAY-200070 is synthesized as a single, discrete aryl diphenolic azole, completely eliminating enantiomeric variability [1]. This stereochemical uniformity ensures that 100% of the procured mass is the active pharmacophore, preventing the dose-response dilution and reproducibility issues inherent to racemic mixtures.

Evidence DimensionActive Pharmacophore Proportion
Target Compound Data100% active compound (no enantiomeric mixture)
Comparator Or BaselineRacemic DPN (50% inactive/off-target R-enantiomer)
Quantified DifferenceElimination of 50% inactive isomeric mass
ConditionsStandard procurement and stock formulation

Purchasing a stereochemically pure compound avoids the hidden costs of enantiomer separation and guarantees lot-to-lot consistency in sensitive screening assays.

Stock Formulation and DMSO Solubility

For high-throughput screening and in vivo formulation, compound solubility dictates processability. WAY-200070 exhibits robust solubility in DMSO, readily achieving stable stock concentrations of ≥20 mg/mL (up to 50 mg/mL / 163.34 mM) . This high solubility threshold prevents precipitation in aqueous assay buffers upon dilution, a common failure point for highly lipophilic steroidal analogs, thereby ensuring precise dosing and reliable pharmacokinetic profiling.

Evidence DimensionMaximum stable stock concentration
Target Compound Data≥20 mg/mL (up to 50 mg/mL) in DMSO
Comparator Or BaselineLipophilic steroidal baselines (prone to aqueous precipitation)
Quantified DifferenceReliable maintenance of >100 mM stock solutions
ConditionsDMSO stock preparation at room temperature

High stock solubility streamlines laboratory workflows by enabling high-concentration storage and minimizing vehicle-induced toxicity during serial dilutions.

In Vivo Workflow Fit: Avoidance of Uterotrophic Toxicity

In chronic in vivo studies, ERα activation leads to unwanted cellular proliferation in reproductive tissues. While ERα agonists like PPT cause significant increases in uterine weight, ERβ-selective agonists like WAY-200070 maintain baseline uterine weights even during sustained dosing [1]. This lack of uterotrophic activity confirms its suitability for long-term behavioral or oncological studies where peripheral estrogenic toxicity would otherwise force early trial termination.

Evidence DimensionUterotrophic Activity (Uterine Weight Increase)
Target Compound DataNo significant increase vs. vehicle
Comparator Or BaselinePPT (ERα agonist) or E2 (Significant uterine weight increase)
Quantified DifferenceComplete avoidance of ERα-mediated tissue proliferation
ConditionsIn vivo chronic dosing in ovariectomized rodent models

Procuring a compound devoid of proliferative toxicity is critical for regulatory-compliant in vivo workflows and long-term animal survival.

Neuropharmacological and Behavioral Model Screening

Due to its rapid blood-brain barrier penetration and highly selective ERβ activation, WAY-200070 is the optimal choice for in vivo models assessing anxiolytic and antidepressant mechanisms. Its stereochemical uniformity ensures reproducible dosing in central nervous system target engagement studies, avoiding the variability seen with racemic alternatives [1].

High-Throughput Receptor Signaling Assays

The excellent DMSO solubility (≥20 mg/mL) and discrete chemical structure of WAY-200070 make it an ideal positive control for in vitro ERβ transcription assays. It allows assay developers to establish robust baselines without the precipitation risks associated with steroidal estrogens.

Oncology and Tumor Suppressor Research

In prostate and breast cancer models, researchers must isolate ERβ's antiproliferative effects from ERα's tumor-promoting signals. WAY-200070's 68-fold selectivity and lack of uterotrophic toxicity enable chronic dosing protocols that accurately map ERβ-mediated tumor suppression without off-target tissue proliferation [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

304.96876 Da

Monoisotopic Mass

304.96876 Da

Heavy Atom Count

18

Appearance

White to beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LK94JP5JT7

Wikipedia

WAY-200070

Dates

Last modified: 08-15-2023
1. Clipperton et al (2008) Differential effects of estrogen receptor alpha and beta specific agonists on social learning of food preferences in female mice. Neuropsychopharmacology 33 2362. PMID: 18004284.
2. Hughes et al (2008) WAY-200070, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent. Neuropharmacology 54 1136. PMID: 18423777.

Explore Compound Types